molecular formula C22H25N5O2 B2402648 3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878734-47-5

3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2402648
CAS RN: 878734-47-5
M. Wt: 391.475
InChI Key: XFEJXPJZPKGZRD-FMIVXFBMSA-N
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Description

3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CIP, is a chemical compound that has gained attention in the scientific community due to its potential use as a medicinal drug. CIP belongs to the class of imidazoles, which are known to have a wide range of biological activities. The unique chemical structure of CIP makes it a promising candidate for drug development.

Scientific Research Applications

Receptor Affinity and Inhibitory Activity

Research has explored the affinity of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptors (5-HT1A, 5-HT7) and phosphodiesterases (PDE4B, PDE10A). These studies identified compounds with potent ligand activities for these receptors, highlighting their potential in developing antidepressants and anxiolytics (Zagórska et al., 2016).

Antidepressant and Anxiolytic Potential

Several compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated antidepressant and anxiolytic-like activities in animal models. These findings are significant for future research aimed at developing new therapeutic agents for treating affective disorders (Zagórska et al., 2009).

Molecular Modeling and Pharmacological Evaluation

Molecular modeling has been used to understand the interaction of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives with various receptors, aiding the design of compounds with specific receptor affinities. Preliminary pharmacological studies have identified several derivatives as potential candidates for antidepressant and anxiolytic applications (Zagórska et al., 2015).

Adenosine Receptor Antagonism

Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also revealed their potential as potent and selective antagonists for the A3 adenosine receptor. This activity could be leveraged in developing drugs targeting various physiological processes modulated by adenosine receptors (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14(2)26-15(3)16(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)13-9-12-17-10-7-6-8-11-17/h6-12,14H,13H2,1-5H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEJXPJZPKGZRD-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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